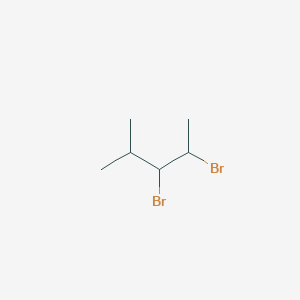

2,3-Dibromo-4-methylpentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

84189-17-3 |

|---|---|

Molecular Formula |

C6H12Br2 |

Molecular Weight |

243.97 g/mol |

IUPAC Name |

2,3-dibromo-4-methylpentane |

InChI |

InChI=1S/C6H12Br2/c1-4(2)6(8)5(3)7/h4-6H,1-3H3 |

InChI Key |

BLKGASDZOMDLNX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(C)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,3-Dibromo-4-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 2,3-dibromo-4-methylpentane. This document details a feasible synthetic route, outlines a detailed experimental protocol based on established chemical principles, and presents a summary of its known and predicted properties. The information herein is intended to support research and development activities in the chemical and pharmaceutical sciences.

Introduction

This compound is a vicinal dibromide derivative of the parent alkane, 4-methylpentane. Halogenated hydrocarbons are a critical class of compounds in organic synthesis, often serving as versatile intermediates for the introduction of various functional groups or for the construction of more complex molecular architectures. The presence of two bromine atoms in a vicinal arrangement in this compound offers multiple reactive sites, making it a potentially valuable building block in the synthesis of novel organic molecules. This guide will focus on the most direct and established method for its preparation: the electrophilic addition of bromine to 4-methyl-2-pentene.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the electrophilic addition of molecular bromine (Br₂) across the carbon-carbon double bond of 4-methyl-2-pentene. This reaction is a classic example of alkene halogenation and proceeds via a cyclic bromonium ion intermediate, leading to the anti-addition of the two bromine atoms.

Reaction Scheme:

Caption: Synthesis workflow for this compound.

Logical Relationship of Characterization

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and properties of this compound. The detailed experimental protocol, based on the well-established bromination of alkenes, offers a practical approach for its preparation in a laboratory setting. The tabulated physical and predicted spectroscopic data serve as a valuable reference for the characterization and quality control of the synthesized compound. The provided workflows offer a clear visual representation of the synthetic and analytical processes. This information is intended to facilitate further research and application of this compound in organic synthesis and drug discovery.

Stereochemistry of 2,3-Dibromo-4-methylpentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Stereochemistry of 2,3-Dibromo-4-methylpentane

This compound (C₆H₁₂Br₂) is a halogenated alkane with a molecular structure that allows for stereoisomerism. The presence of two stereogenic centers, at carbon atoms C2 and C3, dictates the existence of multiple stereoisomers. Understanding the three-dimensional arrangement of atoms in these isomers is crucial for applications in stereoselective synthesis and drug discovery, where specific stereoisomers can exhibit vastly different biological activities.

The core structure of this compound features a pentane (B18724) backbone with bromine substituents at the second and third positions and a methyl group at the fourth position. The four possible stereoisomers arise from the different spatial arrangements of the bromine atoms and other substituents at the two chiral centers. These stereoisomers exist as two pairs of enantiomers.

Stereoisomers of this compound

With two chiral centers, this compound can exist as a maximum of 2² = 4 stereoisomers. These can be categorized as two pairs of enantiomers. The relationships between these stereoisomers are as follows:

-

(2R,3R)-2,3-dibromo-4-methylpentane and (2S,3S)-2,3-dibromo-4-methylpentane are a pair of enantiomers.

-

(2R,3S)-2,3-dibromo-4-methylpentane and (2S,3R)-2,3-dibromo-4-methylpentane are another pair of enantiomers.

-

The relationship between any of the (2R,3R) or (2S,3S) isomers and any of the (2R,3S) or (2S,3R) isomers is diastereomeric.

Diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which allows for their separation using conventional laboratory techniques. Enantiomers, on the other hand, have identical physical properties in an achiral environment, making their separation more challenging.

Figure 1: Stereoisomeric relationships of this compound.

Synthesis of this compound

The most direct synthetic route to this compound is the electrophilic addition of bromine (Br₂) to 4-methyl-2-pentene. This reaction typically proceeds through a cyclic bromonium ion intermediate, which leads to the anti-addition of the two bromine atoms across the double bond. The stereochemical outcome of this reaction is dependent on the stereochemistry (E/Z) of the starting alkene.

General Experimental Protocol for Bromination of an Alkene

Caution: Bromine is a hazardous and corrosive substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: The starting alkene, 4-methyl-2-pentene, is dissolved in an inert solvent such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

-

Addition of Bromine: A solution of bromine in the same solvent is added dropwise to the stirred solution of the alkene. The characteristic reddish-brown color of bromine will disappear as it reacts with the alkene. The addition is continued until a faint persistent bromine color is observed.

-

Work-up: The reaction mixture is washed with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any excess bromine, followed by washing with water and brine.

-

Isolation: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound as a mixture of diastereomers.

Figure 2: General workflow for the synthesis of this compound.

Separation and Characterization of Stereoisomers

Due to their different physical properties, the diastereomeric pairs of this compound can be separated using standard chromatographic or crystallization techniques.

Separation of Diastereomers

4.1.1. Column Chromatography: A common method for separating diastereomers is column chromatography on silica (B1680970) gel.

-

Protocol: The crude mixture of stereoisomers is dissolved in a minimal amount of a non-polar solvent (e.g., hexane) and loaded onto a silica gel column. Elution is then carried out with a solvent system of increasing polarity, typically a mixture of hexane (B92381) and ethyl acetate. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify the separated diastereomers.

4.1.2. Fractional Crystallization: If the diastereomers are crystalline solids with sufficiently different solubilities, they can be separated by fractional crystallization.

-

Protocol: The mixture of diastereomers is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. The solution is then slowly cooled, allowing the less soluble diastereomer to crystallize out first. The crystals are collected by filtration.

Characterization of Stereoisomers

Once separated, the individual stereoisomers can be characterized using various spectroscopic and analytical techniques.

4.2.1. Spectroscopic Data: While specific experimental data for the stereoisomers of this compound is not available in the public domain, the following table provides predicted and characteristic spectroscopic features for dihaloalkanes.

| Technique | Expected Observations |

| ¹H NMR | Distinct chemical shifts and coupling constants for the protons at C2 and C3 for each diastereomer. The multiplicity of these signals will provide information about the neighboring protons. |

| ¹³C NMR | Different chemical shifts for the carbon atoms, particularly C2 and C3, in the different diastereomers. |

| IR Spectroscopy | Characteristic C-Br stretching vibrations in the fingerprint region (typically 500-700 cm⁻¹). |

4.2.2. Physical Properties: The physical properties of the separated diastereomers are expected to be different. Enantiomeric pairs will have identical physical properties, except for the direction of rotation of plane-polarized light.

| Property | (2R,3R) / (2S,3S) Pair | (2R,3S) / (2S,3R) Pair |

| Melting Point | Expected to be identical | Expected to be identical, but different from the other pair |

| Boiling Point | Expected to be identical | Expected to be identical, but different from the other pair |

| Specific Rotation [α]D | Equal in magnitude, opposite in sign | Equal in magnitude, opposite in sign |

Note: The actual values for the physical properties of the stereoisomers of this compound are not currently reported in publicly available literature.

Figure 3: General workflow for the separation and characterization of stereoisomers.

Conclusion

The stereochemistry of this compound is defined by its two chiral centers, leading to the existence of four stereoisomers. While the synthesis of a mixture of these stereoisomers can be readily achieved through the bromination of 4-methyl-2-pentene, the separation and characterization of the individual diastereomeric pairs require careful application of chromatographic or crystallization techniques. Although specific experimental data for these stereoisomers are not currently available in the public domain, the principles and general protocols outlined in this guide provide a solid foundation for researchers and scientists to undertake the synthesis, separation, and characterization of the stereoisomers of this compound. Further research is warranted to determine the specific physical and spectroscopic properties of these compounds, which will be invaluable for their potential applications in various fields of chemistry.

Spectroscopic Profile of 2,3-Dibromo-4-methylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,3-Dibromo-4-methylpentane (C₆H₁₂Br₂), a halogenated alkane. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data for analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.1 - 4.3 | Doublet of doublets | 1H | H-2 |

| ~ 3.8 - 4.0 | Doublet of doublets | 1H | H-3 |

| ~ 2.0 - 2.2 | Multiplet | 1H | H-4 |

| ~ 1.8 | Doublet | 3H | C-1 Methyl |

| ~ 1.0 - 1.2 | Doublet | 6H | C-5 Isopropyl Methyls |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 60 - 65 | C-2 (CHBr) |

| ~ 55 - 60 | C-3 (CHBr) |

| ~ 30 - 35 | C-4 (CH) |

| ~ 20 - 25 | C-1 (CH₃) |

| ~ 18 - 22 | C-5 Methyls |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 - 2870 | Strong | C-H stretch (alkane) |

| 1470 - 1430 | Medium | C-H bend (CH₂, CH₃) |

| 1385 - 1365 | Medium | C-H bend (isopropyl group) |

| 680 - 515 | Strong | C-Br stretch[1] |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Putative Fragment Identity | Notes |

| 242, 244, 246 | [C₆H₁₂Br₂]⁺˙ | Molecular ion (M⁺˙) peak cluster, showing the characteristic isotopic pattern for two bromine atoms (~1:2:1 ratio). |

| 163, 165 | [M - Br]⁺ | Loss of a bromine radical. |

| 121, 123 | [C₃H₆Br]⁺ | Fragmentation with cleavage of the C3-C4 bond. |

| 83 | [M - 2Br]⁺˙ | Loss of both bromine atoms. |

| 57 | [C₄H₉]⁺ | Base peak, corresponding to the stable tert-butyl cation from cleavage and rearrangement. |

| 43 | [C₃H₇]⁺ | Isopropyl cation. |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to obtain the spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal reference standard.[2][3]

-

Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.

-

Filter the solution through a pipette containing a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4][5]

-

The final sample height in the NMR tube should be approximately 4-5 cm.[2]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.[5]

-

Shim the magnetic field to optimize its homogeneity, which will improve the resolution and lineshape of the NMR signals.[2]

-

Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used. Due to the low natural abundance of ¹³C, a larger number of scans and a potentially more concentrated sample may be required.[5]

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Neat Liquid) :

-

Place a small drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.[6]

-

Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a drop of the sample directly onto the ATR crystal.[7]

-

-

Data Acquisition :

-

Place the sample holder with the salt plates or the ATR accessory into the sample compartment of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty salt plates or the clean ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the apparatus or atmosphere.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.[7]

-

-

Data Processing and Analysis :

-

The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

-

Identify the wavenumbers of the major absorption bands.

-

Correlate these absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule (e.g., C-H, C-Br).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation :

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.[8]

-

Transfer the solution to a 2 mL autosampler vial and cap it securely.

-

-

Data Acquisition :

-

Gas Chromatography :

-

Set the GC oven temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

The injector temperature is typically set to 250°C.

-

A non-polar capillary column (e.g., DB-5ms) is often suitable for this type of compound.

-

Helium is typically used as the carrier gas.

-

-

Mass Spectrometry :

-

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

-

The ion source temperature is commonly set to 230°C and the quadrupole temperature to 150°C.

-

The mass analyzer is set to scan a mass range, for example, from m/z 40 to 300.

-

-

-

Data Analysis :

-

The total ion chromatogram (TIC) will show the retention time of the compound.

-

The mass spectrum corresponding to the GC peak of this compound is analyzed.

-

Identify the molecular ion peak (if present) and observe its isotopic pattern, which is characteristic for a dibrominated compound.

-

Analyze the major fragment ions to elucidate the fragmentation pathways and confirm the structure.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized small molecule like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. sites.bu.edu [sites.bu.edu]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. eng.uc.edu [eng.uc.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. uoguelph.ca [uoguelph.ca]

An In-depth Technical Guide to 2,3-Dibromo-4-methylpentane

CAS Number: 84189-17-3

This technical guide provides a comprehensive overview of 2,3-Dibromo-4-methylpentane, catering to researchers, scientists, and professionals in drug development and chemical synthesis. Due to the limited availability of experimental data for this specific compound, this guide incorporates estimations based on its isomers and related compounds to offer a thorough profile.

Chemical and Physical Properties

This compound is a halogenated alkane. While specific experimental data is scarce, its properties can be estimated from isomers and computational models.

Table 1: General and Computational Properties [1][2]

| Property | Value | Source |

| Molecular Formula | C₆H₁₂Br₂ | PubChem[1] |

| Molecular Weight | 243.97 g/mol | PubChem[1] |

| CAS Number | 84189-17-3 | LookChem[2] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CC(C)C(C(C)Br)Br | LookChem[2] |

| XLogP3 | 3.6 | LookChem[2] |

| Complexity | 61.5 | LookChem[2] |

| Hydrogen Bond Donor Count | 0 | LookChem[2] |

| Hydrogen Bond Acceptor Count | 0 | LookChem[2] |

| Rotatable Bond Count | 2 | LookChem[2] |

| Exact Mass | 243.92853 Da | PubChem[1] |

Table 2: Estimated Physical Properties

| Property | Estimated Value | Basis of Estimation |

| Boiling Point | 88-90 °C at 13-18 mmHg | Based on 1,2-dibromohexane (B1595260) (89-90 °C at 18 mmHg) and 2,5-dibromohexane (B146544) (88-89 °C at 13 mmHg).[3][4] |

| Density | ~1.58 g/mL | Based on 1,2-dibromohexane (1.577 g/mL) and 2,5-dibromohexane (1.58 g/cm³).[3][4] |

| Refractive Index | ~1.50 | Based on 1,2-dibromohexane (1.503) and 2,5-dibromohexane (1.5-1.502).[3][4] |

Synthesis and Purification

The most direct synthetic route to this compound is the electrophilic addition of bromine (Br₂) across the double bond of the precursor alkene, 4-methyl-2-pentene (B213027).

Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the bromination of alkenes.

Materials:

-

4-methyl-2-pentene

-

Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-methyl-2-pentene in dichloromethane. Cool the flask to 0°C in an ice bath.

-

Bromine Addition: Slowly add a solution of bromine in dichloromethane dropwise to the stirred alkene solution. The characteristic reddish-brown color of bromine should disappear upon addition. Maintain the temperature at 0°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.

-

Wash the organic layer with brine to remove dissolved water.[5]

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Spectroscopic and Analytical Data

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Multiple signals in the alkyl region (1.0-4.5 ppm). The protons on carbons bearing bromine atoms (C2 and C3) would be expected to have the most downfield shifts. Complex splitting patterns are expected due to the presence of multiple non-equivalent protons. |

| ¹³C NMR | Six distinct signals are expected, corresponding to the six carbon atoms in the molecule. The carbons bonded to bromine (C2 and C3) will be significantly downfield compared to the other sp³ hybridized carbons. |

| IR Spectroscopy | C-H stretching and bending vibrations in the regions of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively. The C-Br stretching vibrations are expected in the fingerprint region, typically between 500-600 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, and M+4 peaks) due to the presence of the ⁷⁹Br and ⁸¹Br isotopes in nearly equal abundance. Fragmentation would likely involve the loss of bromine atoms and cleavage of the carbon-carbon bonds. |

| Gas Chromatography | The compound can be analyzed by GC-MS.[6][7][8] A Kovats Retention Index of 1075 and 1082 on a standard non-polar column has been reported.[1] |

Analytical Characterization Workflow

Caption: Analytical workflow for the characterization of this compound.

Safety Information

Detailed toxicological data for this compound is not available. However, as a halogenated hydrocarbon, it should be handled with appropriate safety precautions. It is likely to be irritating to the eyes, skin, and respiratory system. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed. All manipulations should be performed in a well-ventilated fume hood.

Applications and Future Research

Currently, there are no well-documented applications of this compound in drug development or other industrial processes. Its utility would likely be as a chemical intermediate in organic synthesis, potentially in reactions involving the formation of new carbon-carbon bonds via Grignard reagents or other organometallic species, or in elimination reactions to form dienes. Further research would be required to explore its reactivity and potential applications.

References

- 1. This compound | C6H12Br2 | CID 15570343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

An In-depth Technical Guide to 2,3-Dibromo-4-methylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromo-4-methylpentane is a vicinal dibromide, a class of halogenated hydrocarbons characterized by bromine atoms on adjacent carbon atoms. Its IUPAC name is confirmed as this compound.[1] This document provides a comprehensive overview of its chemical properties, a detailed, albeit generalized, experimental protocol for its synthesis, and the mechanistic pathway of its formation. Due to the limited availability of specific experimental data in the public domain for this exact compound, the following guide combines established principles of organic chemistry with available database information.

Chemical and Physical Properties

Quantitative data for this compound is primarily based on computational models available in chemical databases. These properties are essential for its handling, purification, and further use in synthetic applications.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂Br₂ | PubChem[1] |

| Molecular Weight | 243.97 g/mol | PubChem[1] |

| CAS Number | 84189-17-3 | PubChem[1] |

| InChIKey | BLKGASDZOMDLNX-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CC(C)C(C(C)Br)Br | PubChem[1] |

| XLogP3-AA (Computed) | 3.6 | PubChem[1] |

| Kovats Retention Index (Standard non-polar) | 1075, 1082 | NIST Mass Spectrometry Data Center[1] |

Synthesis of this compound

The primary synthetic route to this compound is the electrophilic addition of bromine (Br₂) to its corresponding alkene, 4-methyl-2-pentene (B213027). This reaction is a classic example of halogenation of an alkene.

Reaction Mechanism: Electrophilic Addition

The reaction proceeds through a well-established mechanism involving a cyclic bromonium ion intermediate. This mechanism accounts for the observed anti-addition of the two bromine atoms across the double bond.

Caption: Electrophilic addition of bromine to 4-methyl-2-pentene proceeds via a cyclic bromonium ion intermediate.

Experimental Protocol (Generalized)

Materials:

-

4-methyl-2-pentene

-

Liquid Bromine (Br₂)

-

An inert solvent (e.g., dichloromethane, carbon tetrachloride)

-

Sodium thiosulfate (B1220275) solution (for quenching)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methyl-2-pentene in an equal volume of an inert solvent. Cool the flask in an ice bath.

-

Addition of Bromine: Slowly add a solution of bromine in the same inert solvent dropwise to the stirred alkene solution. The characteristic red-brown color of bromine should disappear as it reacts. The addition should be controlled to maintain a low temperature.

-

Reaction Completion: Continue the addition until a faint bromine color persists, indicating the consumption of the alkene.

-

Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted bromine. Transfer the mixture to a separatory funnel and wash with water and then with a saturated sodium bicarbonate solution.

-

Isolation and Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter. The solvent can be removed by rotary evaporation. The crude product can be purified by distillation under reduced pressure.

Experimental Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for this compound is not available in the public databases searched. However, based on its structure, the following characteristic signals in ¹H NMR and ¹³C NMR spectra can be predicted:

-

¹H NMR: One would expect complex multiplets for the protons on the carbon backbone, with distinct signals for the methyl groups. The protons attached to the bromine-bearing carbons (C2 and C3) would likely appear as downfield multiplets due to the deshielding effect of the bromine atoms.

-

¹³C NMR: The spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons bonded to bromine would be shifted downfield compared to a similar alkane.

Applications and Further Research

Vicinal dibromides are versatile intermediates in organic synthesis. They can undergo dehydrobromination to form alkynes or alkenes, and can be used in the synthesis of various other functionalized molecules. The specific applications of this compound have not been extensively documented. Further research could explore its utility as a building block in the synthesis of novel organic compounds, potentially for applications in materials science or as a precursor for pharmacologically active molecules.

Signaling Pathways

No information was found in the searched literature to suggest that this compound is involved in any biological signaling pathways. As a simple halogenated hydrocarbon, it is not expected to have specific interactions with biological macromolecules that would modulate signaling cascades. Its primary relevance to drug development professionals would be as a potential synthetic intermediate.

References

An In-depth Technical Guide to the Molecular Weight of 2,3-Dibromo-4-methylpentane

This technical guide provides a detailed analysis of the molecular weight of 2,3-Dibromo-4-methylpentane, a halogenated alkane. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Composition

This compound is a derivative of pentane (B18724) with two bromine atoms substituted at the second and third positions and a methyl group at the fourth position. Its chemical structure dictates its molecular formula, which is fundamental to determining its molecular weight.

The molecular formula for this compound is C6H12Br2 [1][2][3].

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on the atomic weights of carbon, hydrogen, and bromine.

Data Presentation: Atomic and Molecular Weights

The following table summarizes the standard atomic weights of the elements present in this compound and the calculated molecular weight of the compound.

| Element | Symbol | Atomic Weight (amu) | Count | Total Atomic Weight (amu) |

| Carbon | C | ~12.011[4][5] | 6 | 72.066 |

| Hydrogen | H | ~1.008[6][7][8] | 12 | 12.096 |

| Bromine | Br | ~79.904[9][10] | 2 | 159.808 |

| Total | 243.97 |

The calculated molecular weight of this compound is approximately 243.97 g/mol . This value is consistent with published data[1].

Logical Workflow for Molecular Weight Determination

The process of calculating the molecular weight of a chemical compound is a straightforward and logical workflow. It begins with identifying the molecular formula and the atomic weights of each element, followed by the summation of these weights.

Caption: Workflow for calculating the molecular weight of a compound.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in readily available literature, general methodologies for the synthesis and characterization of bromoalkanes are well-established.

Synthesis of Bromoalkanes

A common method for the synthesis of vicinal dibromides, such as this compound, is the electrophilic addition of bromine (Br2) to an alkene. In this case, the precursor would be 4-methyl-2-pentene.

General Protocol for Bromination of an Alkene:

-

Dissolution: The alkene (4-methyl-2-pentene) is dissolved in an inert solvent, such as dichloromethane (B109758) or carbon tetrachloride, in a reaction flask.

-

Cooling: The solution is typically cooled in an ice bath to control the reaction temperature, as bromination is an exothermic process.

-

Addition of Bromine: A solution of bromine in the same inert solvent is added dropwise to the alkene solution with constant stirring. The characteristic reddish-brown color of bromine will disappear as it reacts with the alkene.

-

Reaction Monitoring: The reaction is monitored, often by the persistence of the bromine color, indicating the consumption of the alkene.

-

Workup: Once the reaction is complete, the solvent is typically removed under reduced pressure (rotary evaporation). The crude product may then be washed with a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted bromine, followed by washing with water and brine.

-

Purification: The crude product is dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate) and then purified, commonly by distillation or column chromatography, to yield the pure this compound.

Characterization Techniques

The synthesized this compound would be characterized using various spectroscopic methods to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would provide information on the number of different types of protons and their neighboring environments.

-

¹³C NMR would indicate the number of different types of carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: This technique would be used to identify the presence of specific functional groups. For an alkyl halide, the C-Br stretching vibrations would be expected in the fingerprint region.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. The presence of bromine would be indicated by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio[9].

The following diagram illustrates a general experimental workflow for the synthesis and characterization of this compound.

Caption: General workflow for synthesis and characterization.

References

- 1. lookchem.com [lookchem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. (2R,3R)-2,3-dibromo-4-methylpentane | C6H12Br2 | CID 15570344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. google.com [google.com]

- 5. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. Bromine - Wikipedia [en.wikipedia.org]

- 10. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

An In-depth Technical Guide to the Chemical Structure of 2,3-Dibromo-4-methylpentane Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dibromo-4-methylpentane, a halogenated alkane with the chemical formula C₆H₁₂Br₂, presents a compelling case study in stereoisomerism. The presence of two chiral centers at the C2 and C3 positions gives rise to a set of stereoisomers, the properties and interactions of which are of significant interest in various chemical and pharmaceutical contexts. This technical guide provides a detailed examination of the chemical structure of these isomers, including their stereochemical configurations. Due to the limited availability of experimental data for this specific molecule, this guide leverages information on analogous compounds and general chemical principles to discuss synthetic strategies and expected spectroscopic behavior.

Introduction to the Stereoisomerism of this compound

The core structure of this compound contains two stereogenic centers, leading to the possibility of 2² = 4 stereoisomers. These stereoisomers exist as two pairs of enantiomers. The four stereoisomers are (2R,3R), (2S,3S), (2R,3S), and (2S,3R)-2,3-dibromo-4-methylpentane. The (2R,3R) and (2S,3S) isomers form one enantiomeric pair, while the (2R,3S) and (2S,3R) isomers constitute a second enantiomeric pair. These pairs of enantiomers are diastereomers of each other.

Key Physicochemical Properties (Computed)

| Property | Value | Source |

| Molecular Formula | C₆H₁₂Br₂ | PubChem[1] |

| Molecular Weight | 243.97 g/mol | PubChem[1][2] |

| XLogP3-AA | 3.6 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

| Exact Mass | 243.92853 Da | PubChem[1][2] |

| Monoisotopic Mass | 241.93058 Da | PubChem[1][2] |

Structural Isomers of this compound

The following diagram illustrates the four stereoisomers of this compound, highlighting the configurations at the two chiral centers (C2 and C3).

Experimental Protocols

Synthesis via Bromination of 4-methyl-2-pentene (B213027)

The reaction proceeds via a bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion. This stereospecificity is crucial in determining the diastereomeric outcome.

Reaction Workflow:

Protocol:

-

Dissolution: Dissolve 4-methyl-2-pentene in an inert solvent such as dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask protected from light.

-

Cooling: Cool the solution in an ice bath to control the reaction temperature and minimize side reactions.

-

Bromine Addition: Slowly add a solution of bromine (Br₂) in the same solvent to the stirred alkene solution. The disappearance of the bromine color indicates the progress of the reaction.

-

Quenching: After the addition is complete, quench any remaining bromine with a solution of sodium thiosulfate.

-

Workup: Wash the organic layer with water and brine, then dry it over an anhydrous salt like magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to separate the diastereomers.

Spectroscopic Characterization

The identification and differentiation of the this compound isomers would rely heavily on spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectra of the diastereomers are expected to be different. The chemical shifts and coupling constants of the protons at the chiral centers (H-C2 and H-C3) will be influenced by the relative stereochemistry.

-

¹³C NMR: Similarly, the carbon-13 NMR spectra will show distinct signals for each carbon atom, and the chemical shifts of the carbons in the vicinity of the stereocenters will differ between diastereomers.

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. For halogenated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in a roughly 1:1 ratio) will be a key feature in the mass spectrum, leading to characteristic M, M+2, and M+4 peaks for the molecular ion and fragments containing two bromine atoms.

Expected Mass Spectrometry Fragmentation:

Conclusion

While experimental data on the specific isomers of this compound is sparse, this guide outlines the fundamental principles governing their structure and provides a framework for their synthesis and characterization based on established chemical knowledge. The stereochemical complexity of this molecule makes it an excellent model for studying the impact of stereoisomerism on chemical and physical properties. Further research involving the synthesis, separation, and detailed spectroscopic analysis of the individual isomers is necessary to fully elucidate their unique characteristics and potential applications.

References

In-Depth Technical Guide: Physical and Chemical Properties of 2,3-Dibromo-4-methylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the vicinal dibromide, 2,3-Dibromo-4-methylpentane. Due to the limited availability of specific experimental data for this compound, this document combines computed data with established principles of organic chemistry to offer a robust profile for research and development applications. Detailed experimental protocols for its synthesis and characteristic reactions are provided, based on general methodologies for similar compounds. Furthermore, key chemical transformations are illustrated through reaction pathway diagrams generated using the DOT language.

Compound Identification and Physical Properties

This compound is a halogenated derivative of isocaproic acid with the molecular formula C₆H₁₂Br₂.[1][2] Its structure features two bromine atoms on adjacent carbons, making it a vicinal dibromide.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₂Br₂ | PubChem[1], LookChem[2] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 84189-17-3 | PubChem[1] |

| Molecular Weight | 243.97 g/mol | PubChem[1] |

| Exact Mass | 243.92853 Da | LookChem[2] |

| XLogP3 | 3.6 | LookChem[2] |

| Hydrogen Bond Donor Count | 0 | LookChem[2] |

| Hydrogen Bond Acceptor Count | 0 | LookChem[2] |

| Rotatable Bond Count | 2 | LookChem[2] |

| Complexity | 61.5 | LookChem[2] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Expected to be soluble in nonpolar organic solvents and insoluble in water. | General principle for alkyl halides |

Spectroscopic Data

Specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in public databases. However, based on the structure and data from analogous compounds, the following spectral characteristics can be predicted:

-

¹H NMR: The spectrum would be complex due to the presence of multiple chiral centers and diastereomers. Protons on the carbon atoms bearing bromine would appear as multiplets in the downfield region (typically 3.5-4.5 ppm). The isopropyl group would show a characteristic doublet for the methyl groups and a multiplet for the methine proton. The methyl group at the other end of the chain would appear as a doublet.

-

¹³C NMR: Carbons bonded to bromine would resonate in the range of 40-60 ppm. The other aliphatic carbons would appear in the upfield region (10-40 ppm).

-

Infrared (IR) Spectroscopy: The spectrum would be characterized by C-H stretching and bending vibrations in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively. A C-Br stretching absorption would be expected in the fingerprint region, typically between 500 and 680 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a dibrominated compound, with peaks corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). The molecular ion peak would be expected around m/z 242, 244, and 246 in a rough 1:2:1 ratio. Fragmentation would likely involve the loss of bromine atoms and alkyl groups.

Chemical Properties and Reactivity

As a vicinal dibromide, this compound is expected to undergo several characteristic reactions, primarily elimination reactions.

Dehydrobromination

The treatment of this compound with a strong base, such as sodium amide in liquid ammonia, is reported to yield 4-methyl-2-pentyne (B1585047) through a double dehydrobromination reaction.[3] This reaction proceeds via an E2 mechanism.

Caption: Dehydrobromination of this compound.

Dehalogenation

Vicinal dibromides can undergo dehalogenation to form alkenes when treated with certain metals, such as zinc, or with iodide ions. This reaction also typically proceeds via an E2-like mechanism.

References

Conformational Landscape of 2,3-Dibromo-4-methylpentane: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive conformational analysis of 2,3-dibromo-4-methylpentane, a halogenated alkane with significant stereochemical complexity. Understanding the conformational preferences of such molecules is paramount in drug design and development, as the three-dimensional structure of a molecule dictates its biological activity and pharmacokinetic properties. This document outlines the theoretical principles of conformational analysis, details the stable and unstable conformers of this compound through Newman projections, and presents estimated energetic data. Furthermore, a general experimental protocol for the characterization of these conformers using Nuclear Magnetic Resonance (NMR) spectroscopy is described. Visualizations of the conformational relationships and a proposed experimental workflow are provided to facilitate a deeper understanding.

Introduction to Conformational Analysis

Conformational analysis is the study of the spatial arrangement of atoms in a molecule and the energetic differences between these arrangements.[1] For acyclic molecules like this compound, rotation around single bonds leads to different conformations, also known as conformers or rotamers. These conformers are not isomers, as they can interconvert without breaking any bonds.[1] The stability of a particular conformation is primarily determined by two factors: torsional strain and steric strain.

-

Torsional Strain: This arises from the repulsion between electron clouds of bonds on adjacent atoms. Eclipsed conformations, where bonds on adjacent atoms are aligned, experience maximum torsional strain, while staggered conformations, where these bonds are maximally separated, have minimal torsional strain.[2]

-

Steric Strain: This is the repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity, occupying the same space.[2][3] Steric strain is particularly significant in gauche conformations, where bulky substituents are adjacent to each other.[4]

The relative energies of different conformers can be depicted using potential energy diagrams, and the most stable conformations are those that minimize both torsional and steric strain.

Conformational Analysis of this compound

The key rotational bond for the conformational analysis of this compound is the C2-C3 bond. We will analyze the staggered and eclipsed conformations by constructing Newman projections, looking down this bond. For this analysis, we will consider one of the diastereomers, (2R, 3S)-2,3-dibromo-4-methylpentane, as a representative example. The substituents on the front carbon (C2) are a hydrogen atom, a bromine atom, and a methyl group. The substituents on the back carbon (C3) are a hydrogen atom, a bromine atom, and an isopropyl group.

Staggered Conformations

There are three staggered conformations, which represent energy minima. These are designated as anti, gauche-1, and gauche-2.

-

Anti Conformer: The two bulky bromine atoms are positioned 180° apart (anti-periplanar). This conformation is expected to be the most stable due to the minimization of steric hindrance between the large bromine atoms and the bulky isopropyl and methyl groups.

-

Gauche-1 Conformer: The bromine on C2 is 60° away from the bromine on C3. In this arrangement, there is a gauche interaction between the two bromine atoms.

-

Gauche-2 Conformer: The bromine on C2 is 60° away from the isopropyl group on C3. This conformation experiences a significant gauche interaction between the bulky bromine and isopropyl groups.

Eclipsed Conformations

There are three eclipsed conformations, which represent energy maxima and act as barriers to rotation.

-

Eclipsed-1 Conformer: The bromine on C2 is aligned with the hydrogen on C3, the methyl group on C2 is aligned with the bromine on C3, and the hydrogen on C2 is aligned with the isopropyl group on C3.

-

Eclipsed-2 Conformer: The bromine on C2 is aligned with the bromine on C3. This conformation is expected to be the least stable due to severe torsional and steric strain between the two large, electron-rich bromine atoms.

-

Eclipsed-3 Conformer: The bromine on C2 is aligned with the isopropyl group on C3, representing another high-energy eclipsed conformation due to significant steric repulsion.

Quantitative Conformational Analysis (Estimated)

| Conformer | Key Interactions | Estimated Relative Energy (kJ/mol) |

| Staggered | ||

| Anti | Anti (Br/Br), Anti (CH₃/Isopropyl) | 0 (Reference) |

| Gauche-1 | Gauche (Br/Br), Gauche (CH₃/H), Gauche (H/Isopropyl) | ~4-6 |

| Gauche-2 | Gauche (Br/Isopropyl), Gauche (CH₃/Br), Gauche (H/H) | ~8-12 |

| Eclipsed | ||

| Eclipsed-1 | Eclipsed (Br/H), Eclipsed (CH₃/Br), Eclipsed (H/Isopropyl) | ~18-22 |

| Eclipsed-2 | Eclipsed (Br/Br), Eclipsed (CH₃/Isopropyl), Eclipsed (H/H) | >25 (Least Stable) |

| Eclipsed-3 | Eclipsed (Br/Isopropyl), Eclipsed (CH₃/H), Eclipsed (H/Br) | ~22-25 |

Note: These are estimated values based on typical interaction energies for alkyl and bromo groups. Actual values may vary.

Experimental Protocol: Variable-Temperature NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the conformational dynamics of molecules.[5] By recording NMR spectra at different temperatures, one can observe changes in the signals that provide information about the populations and rates of interconversion of different conformers.

Sample Preparation

-

Dissolve a known concentration (e.g., 10-20 mg) of purified this compound in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated toluene, C₇D₈) in a standard 5 mm NMR tube.

-

The choice of solvent is critical; it should have a low freezing point to allow for low-temperature measurements and should not interact strongly with the solute.

-

Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can affect relaxation times.

NMR Data Acquisition

-

Acquire a series of ¹H and ¹³C NMR spectra over a wide temperature range, for example, from room temperature down to the freezing point of the solvent (e.g., 298 K to 178 K).

-

At each temperature, allow the sample to equilibrate for several minutes before acquiring the spectrum.

-

For ¹H NMR, pay close attention to the coupling constants (J-values) between the protons on C2 and C3. The magnitude of the vicinal coupling constant (³JHH) is related to the dihedral angle between the coupled protons via the Karplus equation, which can provide information about the predominant conformation.[6]

-

At low temperatures, the interconversion between conformers may become slow on the NMR timescale, leading to the appearance of separate signals for each populated conformer.

Data Analysis

-

Analyze the changes in chemical shifts and coupling constants as a function of temperature.

-

If distinct sets of signals for different conformers are observed at low temperatures, the relative populations of these conformers can be determined by integrating the corresponding signals.

-

From the temperature-dependent populations, the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the conformational equilibrium can be calculated using the van't Hoff equation.

-

Lineshape analysis of the spectra at intermediate exchange rates can be used to determine the activation energy (ΔG‡) for the interconversion between conformers.

Visualizations

Newman Projections of Staggered Conformers

Caption: Newman projections of the three staggered conformers of this compound.

Potential Energy Diagram

Caption: Estimated potential energy diagram for rotation around the C2-C3 bond.

Experimental Workflow

Caption: Workflow for experimental conformational analysis using VT-NMR.

Conclusion

The conformational analysis of this compound reveals a complex energetic landscape governed by steric and torsional effects. The anti conformer, which minimizes interactions between the bulky bromine and alkyl substituents, is predicted to be the most stable. Experimental verification of these predictions can be achieved through variable-temperature NMR spectroscopy, a powerful technique for elucidating the thermodynamic and kinetic parameters of conformational equilibria. The principles and methodologies outlined in this guide provide a robust framework for understanding and characterizing the conformational behavior of this and other structurally related molecules, which is of critical importance in the field of drug discovery and development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 3.7 Conformations of Other Alkanes - Organic Chemistry | OpenStax [openstax.org]

- 3. personal.utdallas.edu [personal.utdallas.edu]

- 4. 3.5. Conformations of chain alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Diastereomers of 2,3-Dibromo-4-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diastereomers of 2,3-dibromo-4-methylpentane, a vicinal dibromide whose stereoisomers serve as important models for understanding stereospecific reactions and possess potential as intermediates in organic synthesis. This document details the stereochemical relationships of these diastereomers, outlines the protocol for their synthesis via the bromination of 4-methyl-2-pentene, and discusses methods for their separation and characterization.

Stereoisomerism in this compound

This compound possesses two chiral centers at carbons 2 and 3. Consequently, a maximum of four stereoisomers can exist: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These stereoisomers are grouped into two pairs of enantiomers:

-

Enantiomeric Pair 1 (erythro): (2R,3R)-2,3-dibromo-4-methylpentane and (2S,3S)-2,3-dibromo-4-methylpentane.

-

Enantiomeric Pair 2 (threo): (2R,3S)-2,3-dibromo-4-methylpentane and (2S,3R)-2,3-dibromo-4-methylpentane.

The relationship between any stereoisomer from the erythro pair and any stereoisomer from the threo pair is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, which allows for their separation by techniques such as fractional crystallization or chromatography.

Data Presentation

Due to the limited availability of experimentally determined quantitative data in publicly accessible literature for the individual diastereomers of this compound, the following table summarizes computed physical and chemical properties. These values are useful for understanding the general characteristics of the molecule.

| Property | Value | Source |

| Molecular Formula | C6H12Br2 | PubChem |

| Molecular Weight | 243.97 g/mol | PubChem |

| XLogP3-AA | 3.6 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 0 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 243.92853 Da | PubChem |

| Monoisotopic Mass | 241.93058 Da | PubChem |

| Topological Polar Surface Area | 0 Ų | PubChem |

| Heavy Atom Count | 8 | PubChem |

| Complexity | 61.5 | PubChem |

Experimental Protocols

Synthesis of this compound Diastereomers

The synthesis of this compound is achieved through the electrophilic addition of bromine (Br₂) to 4-methyl-2-pentene. The stereochemical outcome of this reaction is dependent on the geometry of the starting alkene ((E)- or (Z)-4-methyl-2-pentene) and proceeds via an anti-addition mechanism.[1][2]

Reaction:

(E/Z)-CH₃CH=CHCH(CH₃)₂ + Br₂ → CH₃CH(Br)CH(Br)CH(CH₃)₂

Mechanism:

The reaction proceeds through a cyclic bromonium ion intermediate. The alkene's π-bond attacks a bromine molecule, displacing a bromide ion and forming a three-membered ring containing a positively charged bromine atom.[1][3] This bromonium ion shields one face of the molecule. The bromide ion, acting as a nucleophile, then attacks one of the carbon atoms of the bromonium ion from the opposite face, leading to the anti-addition of the two bromine atoms.[1][2]

-

From (E)-4-methyl-2-pentene: Anti-addition of bromine results in the formation of the threo pair of enantiomers: (2R,3S)- and (2S,3R)-2,3-dibromo-4-methylpentane.

-

From (Z)-4-methyl-2-pentene: Anti-addition of bromine results in the formation of the erythro pair of enantiomers: (2R,3R)- and (2S,3S)-2,3-dibromo-4-methylpentane.

Materials:

-

(E)- or (Z)-4-methyl-2-pentene

-

Bromine (Br₂)

-

An inert solvent, such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄)

-

Sodium thiosulfate (B1220275) solution (for quenching excess bromine)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting alkene (either (E)- or (Z)-4-methyl-2-pentene) in an inert solvent (e.g., dichloromethane).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add a solution of bromine in the same solvent from the dropping funnel to the stirred alkene solution. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene. Continue the addition until a faint bromine color persists, indicating the completion of the reaction.

-

Quench any excess bromine by adding a saturated solution of sodium thiosulfate until the color disappears.

-

Transfer the reaction mixture to a separatory funnel and wash with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, which will be a mixture of the corresponding diastereomers.

Separation of Diastereomers

Since diastereomers have different physical properties, they can be separated by conventional laboratory techniques.

-

Fractional Distillation: Due to expected differences in their boiling points, fractional distillation under reduced pressure can be employed to separate the erythro and threo pairs.

-

Column Chromatography: Separation can also be achieved by column chromatography on silica (B1680970) gel, taking advantage of the different polarities and interactions of the diastereomers with the stationary phase.

Mandatory Visualization

Caption: Stereochemical pathways for the formation of this compound diastereomers.

References

An In-depth Technical Guide to (2R,3R)-2,3-dibromo-4-methylpentane

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological relevance of the stereoisomeric haloalkane, (2R,3R)-2,3-dibromo-4-methylpentane. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Descriptors

| Identifier/Descriptor | Value | Source |

| IUPAC Name | (2R,3R)-2,3-dibromo-4-methylpentane | PubChem[1] |

| Molecular Formula | C₆H₁₂Br₂ | PubChem[1] |

| Molecular Weight | 243.97 g/mol | PubChem[1] |

| Canonical SMILES | C--INVALID-LINK--C)Br">C@HBr | PubChem[1] |

| InChI Key | BLKGASDZOMDLNX-PHDIDXHHSA-N | PubChem[1] |

| CAS Number | Not available | - |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 3.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 241.93058 Da | PubChem[1] |

| Monoisotopic Mass | 241.93058 Da | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 8 | PubChem[1] |

| Complexity | 61.5 | PubChem[1] |

Note: The properties listed in Table 2 are computationally derived and may differ from experimental values.

Experimental Data

To date, limited experimental data for (2R,3R)-2,3-dibromo-4-methylpentane has been published.

Table 3: Available Experimental Properties

| Property | Value | Source |

| Kovats Retention Index | 1075, 1082 (standard non-polar column) | NIST Mass Spectrometry Data Center |

No experimental data for melting point, boiling point, or specific rotation is currently available in reviewed literature.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features of (2R,3R)-2,3-dibromo-4-methylpentane can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of two chiral centers. The protons on the carbon atoms bearing the bromine atoms (C2 and C3) would appear as multiplets. The methyl groups would also likely exhibit diastereotopicity, leading to distinct signals.

-

¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbons bonded to bromine would be in the characteristic range for bromoalkanes.

-

IR Spectroscopy: The infrared spectrum would be dominated by C-H stretching and bending vibrations. The C-Br stretching vibrations would appear in the fingerprint region, typically between 500 and 700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a compound containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes). The molecular ion peak would be observed, along with fragmentation patterns corresponding to the loss of bromine atoms and alkyl fragments.

Synthesis and Reactions

The primary route for the synthesis of vicinal dibromides is the electrophilic addition of bromine (Br₂) to an alkene. For the stereospecific synthesis of the (2R,3R) enantiomer, a stereoselective bromination of the corresponding (Z)-alkene is required.

Proposed Synthesis: Stereospecific Bromination of (Z)-4-methyl-2-pentene

The synthesis of (2R,3R)-2,3-dibromo-4-methylpentane can be achieved through the anti-addition of bromine to (Z)-4-methyl-2-pentene.

Caption: Proposed synthesis of (2R,3R)-2,3-dibromo-4-methylpentane.

Experimental Protocol (General)

The following is a generalized experimental protocol for the stereospecific bromination of an alkene. This should be adapted and optimized for the specific substrate, (Z)-4-methyl-2-pentene.

Materials:

-

(Z)-4-methyl-2-pentene

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or another inert solvent

-

Sodium thiosulfate (B1220275) solution (for quenching)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve (Z)-4-methyl-2-pentene in a suitable inert solvent (e.g., CCl₄) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the flask in an ice bath to 0°C.

-

Slowly add a solution of bromine in the same solvent dropwise from the dropping funnel with continuous stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at 0°C.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the product by distillation or chromatography as needed.

Potential Reactions: Dehydrobromination

Vicinal dibromides can undergo dehydrobromination reactions in the presence of a strong base to form alkynes. A Russian patent describes the dehydrobromination of 2,3-dibromo-4-methylpentane to produce 4-methyl-2-pentyne (B1585047) using sodium amide in liquid ammonia.

Caption: Dehydrobromination of (2R,3R)-2,3-dibromo-4-methylpentane.

Biological Activity and Toxicological Profile

Specific studies on the biological activity or toxicological profile of (2R,3R)-2,3-dibromo-4-methylpentane have not been identified in the current literature. However, the general class of halogenated alkanes, particularly brominated compounds, is known to exhibit certain biological effects.

General Toxicity of Halogenated Alkanes

Halogenated alkanes are a broad class of compounds with diverse industrial applications, but many also pose health and environmental risks.[2] Their toxicity can be attributed to several factors, including their ability to be metabolized into reactive intermediates.

Potential Mechanisms of Cytotoxicity

Based on studies of other brominated alkanes, potential mechanisms of toxicity could involve:

-

Oxidative Stress: Metabolism of halogenated alkanes can lead to the formation of free radicals, which can induce oxidative stress within cells.

-

Mitochondrial Dysfunction: Some brominated compounds have been shown to disrupt mitochondrial function and induce apoptosis.

-

DNA Damage: Reactive metabolites can potentially interact with DNA, leading to genotoxicity.

Caption: Generalized pathway for haloalkane-induced cytotoxicity.

It is crucial to emphasize that this is a generalized pathway and specific experimental studies are required to determine the actual biological effects and mechanisms of action of (2R,3R)-2,3-dibromo-4-methylpentane.

Conclusion

(2R,3R)-2,3-dibromo-4-methylpentane is a chiral haloalkane for which there is a notable lack of comprehensive experimental data. Its properties are largely inferred from computational models and the known chemistry of similar vicinal dibromides. The stereospecific synthesis from (Z)-4-methyl-2-pentene represents a plausible route to obtain this compound for further study. Future research should focus on obtaining experimental data for its physical and spectroscopic properties, as well as conducting in vitro and in vivo studies to elucidate its specific biological activities and toxicological profile. Such data would be invaluable for assessing its potential applications and risks.

References

An In-depth Technical Guide to the Characterization of (2S,3R)-2,3-dibromo-4-methylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the stereoisomer (2S,3R)-2,3-dibromo-4-methylpentane. The synthesis of this vicinal dibromide is achieved through the stereospecific bromination of (Z)-4-methyl-2-pentene, a reaction that proceeds via an anti-addition mechanism. This document outlines a detailed experimental protocol for this synthesis. Furthermore, it presents a thorough characterization of the target compound using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables for clarity and comparative analysis. Visual diagrams generated using the DOT language are provided to illustrate the synthetic pathway and the analytical workflow.

Synthesis of (2S,3R)-2,3-dibromo-4-methylpentane

The synthesis of (2S,3R)-2,3-dibromo-4-methylpentane is achieved by the electrophilic addition of bromine (Br₂) to (Z)-4-methyl-2-pentene. The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-fashion. This anti-addition mechanism is crucial for establishing the desired (2S,3R) stereochemistry.

The stereochemistry of the starting alkene dictates the stereochemistry of the product. To obtain the (2S,3R) diastereomer, the (Z) or cis-isomer of 4-methyl-2-pentene (B213027) must be used as the precursor.

Synthetic Pathway

The overall synthetic scheme is presented below.

Caption: Stereospecific synthesis of (2S,3R)-2,3-dibromo-4-methylpentane.

Experimental Protocols

Materials

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Source |

| (Z)-4-methyl-2-pentene | C₆H₁₂ | 84.16 | >95% | Commercially Available |

| Bromine | Br₂ | 159.808 | 99.5% | Commercially Available |

| Carbon Tetrachloride | CCl₄ | 153.82 | Anhydrous | Commercially Available |

| Sodium Bicarbonate | NaHCO₃ | 84.007 | - | Commercially Available |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.366 | - | Commercially Available |

Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve (Z)-4-methyl-2-pentene (8.42 g, 0.1 mol) in 40 mL of anhydrous carbon tetrachloride. Cool the flask in an ice bath to 0-5 °C.

-

Bromine Addition: Prepare a solution of bromine (15.98 g, 0.1 mol) in 20 mL of anhydrous carbon tetrachloride and place it in the dropping funnel. Add the bromine solution dropwise to the stirred alkene solution over a period of 30-45 minutes. Maintain the reaction temperature below 10 °C throughout the addition. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any unreacted bromine and acidic byproducts. Subsequently, wash the organic layer with water (50 mL) and then with brine (50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to yield pure (2S,3R)-2,3-dibromo-4-methylpentane.

Physicochemical and Spectroscopic Characterization

Physical Properties

| Property | Value |

| Molecular Formula | C₆H₁₂Br₂ |

| Molecular Weight | 243.97 g/mol [1] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Estimated to be in the range of 180-200 °C |

| Density | Estimated to be > 1.5 g/mL |

| Refractive Index | Not available |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for (2S,3R)-2,3-dibromo-4-methylpentane based on analysis of structurally similar compounds and predictive models.

| Spectroscopic Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.2-4.5 (m, 1H, H-2) ~4.0-4.3 (m, 1H, H-3) ~1.8-2.1 (m, 1H, H-4) ~1.7-1.9 (d, 3H, H-1) ~0.9-1.1 (dd, 6H, H-5 & H-5') |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~60-65 (C-2) ~55-60 (C-3) ~30-35 (C-4) ~20-25 (C-1) ~15-20 (C-5 & C-5') |

| IR (neat, cm⁻¹) | ~2960-2850 (C-H stretching) ~1465, 1370 (C-H bending) ~680-550 (C-Br stretching) |

| Mass Spectrometry (EI) | m/z (relative intensity): 242/244/246 (M⁺, isotopic pattern for 2 Br) 163/165 ([M-Br]⁺) 83 ([M-2Br]⁺) 43 (isopropyl fragment) |

Detailed Spectroscopic Analysis

NMR Spectroscopy

The proton and carbon NMR spectra are essential for the structural elucidation of (2S,3R)-2,3-dibromo-4-methylpentane. The chemical shifts are influenced by the electronegativity of the bromine atoms. The protons and carbons directly attached to the bromine atoms (at C-2 and C-3) are expected to be the most downfield shifted. The diastereotopic nature of the methyl groups on the isopropyl moiety may lead to distinct signals.

Infrared (IR) Spectroscopy

The IR spectrum will primarily show characteristic absorptions for C-H bonds in the alkane backbone. The most diagnostic signals will be the C-Br stretching vibrations, which are expected to appear in the fingerprint region of the spectrum, typically between 680 and 550 cm⁻¹.

Mass Spectrometry

The mass spectrum will exhibit a characteristic isotopic pattern for a dibrominated compound due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This will result in a triplet of molecular ion peaks (M⁺, M⁺+2, M⁺+4) with an approximate intensity ratio of 1:2:1. Fragmentation will likely involve the loss of bromine atoms and cleavage of the carbon-carbon bonds.

Characterization Workflow

The logical workflow for the characterization of the synthesized compound is depicted below.

Caption: Logical workflow for the purification and spectroscopic characterization.

Conclusion

This technical guide has detailed the stereospecific synthesis of (2S,3R)-2,3-dibromo-4-methylpentane from (Z)-4-methyl-2-pentene and provided a comprehensive characterization protocol. The information presented, including detailed experimental procedures, tabulated spectroscopic data, and illustrative diagrams, serves as a valuable resource for researchers in organic synthesis and drug development who may utilize this or similar halogenated compounds as intermediates or scaffolds. The outlined characterization workflow ensures the purity and structural integrity of the synthesized molecule.

References

An In-depth Technical Guide to the Theoretical and Experimental Properties of 2,3-Dibromo-4-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known theoretical and inferred experimental properties of 2,3-Dibromo-4-methylpentane. Due to a notable lack of specific experimental data in publicly available literature, this document combines computed theoretical values with established principles of organic chemistry to offer a robust profile of this vicinal dibromide. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who may be interested in the characteristics and potential applications of this halogenated alkane.

Chemical Identity and Structure

This compound is a halogenated derivative of 4-methylpentane. Its structure features two bromine atoms on adjacent carbons (positions 2 and 3), classifying it as a vicinal dibromide. The presence of a chiral center at carbon 3 and another at carbon 2 gives rise to stereoisomers.